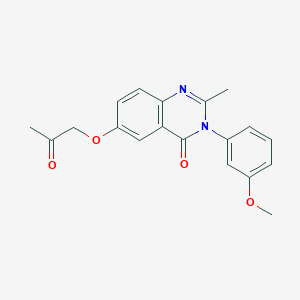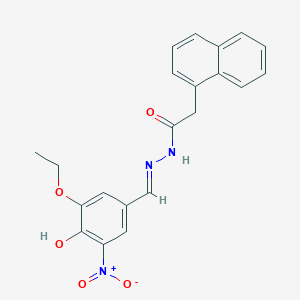
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has been extensively studied for its potential therapeutic applications in various diseases, such as metabolic disorders, cardiovascular diseases, and cancer.
作用机制
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone is a selective agonist of PPARδ, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ by 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while downregulating genes involved in lipogenesis and inflammation. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective agonist of PPARδ, making it a useful tool for studying the role of this receptor in various physiological processes. It has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments. However, there are also some limitations to using 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone in lab experiments. It is relatively expensive compared to other PPARδ agonists, and its long-term safety and efficacy in humans have not been fully established.
未来方向
There are several future directions for research on 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in metabolic disorders, such as type 2 diabetes and obesity. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for combination therapy with other drugs. Another area of interest is its potential use in cardiovascular diseases, such as atherosclerosis and heart failure. Moreover, the anti-cancer properties of 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone warrant further investigation, particularly in the context of combination therapy with other anti-cancer drugs. Finally, the development of more selective and potent PPARδ agonists may lead to the discovery of new therapeutic targets and treatment options for various diseases.
合成方法
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-methyl-4-quinazolinone with ethyl 2-bromoacetate, followed by the reaction with 3-methoxybenzylamine and the subsequent hydrolysis of the ester group. The final product can be obtained through recrystallization and purification.
科学研究应用
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been widely studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels in the blood. In addition, 3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for cardiovascular diseases. Moreover, it has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-(3-methoxyphenyl)-2-methyl-6-(2-oxopropoxy)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(22)11-25-16-7-8-18-17(10-16)19(23)21(13(2)20-18)14-5-4-6-15(9-14)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVAXQVWLEICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)C)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6033756.png)


![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6033799.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![2-(cyclopentylcarbonyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6033819.png)
![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)